Izuforant

Atopic dermatitis Pruritus Serotonin 3 receptor

Challenge: Selective H4R antagonists lack off-target pharmacology data needed to study serotonin-mediated itch pathways. Solution: Izuforant (JW1601, LEO 152020) offers validated dual H4R/5-HT₃R engagement. - H4R IC50: 36 nM (human); 5-HT₃R IC50: 9.1 μM - Oxazolone AD model: 51.2% inhibition at 100 mg/kg BID, reduced Th2 cytokines & dermal thickness - Clinical ex vivo ESC PD assay available; no agranulocytosis risk (differentiated from JNJ-39758979)

Molecular Formula C12H12BrN7
Molecular Weight 334.17 g/mol
CAS No. 1429374-83-3
Cat. No. B12394326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIzuforant
CAS1429374-83-3
Molecular FormulaC12H12BrN7
Molecular Weight334.17 g/mol
Structural Identifiers
SMILESCNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=C4
InChIInChI=1S/C12H12BrN7/c1-14-8-4-19(5-8)11-12-18-16-6-20(12)9-2-7(13)3-15-10(9)17-11/h2-3,6,8,14H,4-5H2,1H3
InChIKeyMMVBKZHQTLDYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Izuforant: Dual H4R/5-HT3R Antagonist


Izuforant (JW1601, LEO 152020) is an orally active, small-molecule histamine H4 receptor (H4R) antagonist with an IC₅₀ of 36 nM against human H4R . In addition to its H4R antagonism, izuforant exhibits measurable binding affinity for the human serotonin 3 receptor (h5-HT₃R) with an IC₅₀ of 9.1 μM . This dual receptor engagement profile—H4R antagonism combined with 5-HT₃R binding—constitutes a distinguishing feature relative to other H4R antagonists in clinical development, which typically exhibit high selectivity for H4R without significant off-target pharmacology [1].

Receptor Engagement
Dual H4R antagonism and measurable 5-HT3R binding
Model Context
Atopic dermatitis and pruritus preclinical research models
Oral Availability
Orally active for in vivo dosing studies

Izuforant vs. Other H4R Antagonists: Key Differences


Histamine H4 receptor antagonists as a class are not interchangeable. Critical differences in receptor selectivity profiles, species-specific potency, functional activity in whole-blood assays, in vivo efficacy models, clinical pharmacodynamic duration, and safety outcomes preclude simple substitution. Izuforant differentiates itself from comparators such as JNJ-39758979, JNJ-7777120, and toreforant through its unique 5-HT₃R binding affinity , whole-blood IC₅₀ values that better approximate physiological conditions , and a demonstrated clinical safety profile that enabled continued development while JNJ-39758979 was terminated due to agranulocytosis [1]. The quantitative evidence below establishes the specific dimensions along which izuforant demonstrates verifiable differentiation.

  • ! Selective H4R antagonists (e.g., JNJ-39758979, JNJ-7777120) lack measurable 5-HT3R binding; pruritus model responses may differ.
  • ! JNJ-39758979 development was terminated due to agranulocytosis, limiting comparative clinical PD and long-term safety data.
  • ! Whole-blood functional IC50 data are not standardized across H4R antagonists; target engagement may not transfer directly.

Izuforant Differentiation Evidence


Dual H4R/5-HT3R Receptor Binding

Izuforant exhibits dual binding activity: it antagonizes human H4R with an IC₅₀ of 36 nM and also binds human 5-HT₃R with an IC₅₀ of 9.1 μM . This 5-HT₃R affinity is not reported for the clinical comparator JNJ-39758979, which is characterized as a highly selective H4R antagonist (Ki = 12.5 nM for human H4R) without disclosed 5-HT₃R activity [1]. Similarly, the preclinical tool compound JNJ-7777120 (Ki = 4.5 nM for H4R) exhibits >1000-fold selectivity over other histamine receptors and lacks reported 5-HT₃R binding [2].

Dual H4R/5-HT3R Binding
Cross-study
Izuforant: H4R IC₅₀ 36 nM, 5-HT₃R IC₅₀ 9.1 μM Comparators: no reported 5-HT₃R binding (selective H4R antagonists)
Reported 5-HT₃R binding may support pruritus pathway research
Cross-study comparison; assay conditions may differ
Atopic dermatitis Pruritus Serotonin 3 receptor Histamine H4 receptor

Whole-Blood Functional H4R Antagonism

In a human whole-blood eosinophil shape change (ESC) assay—a physiologically relevant functional model of H4R antagonism—izuforant demonstrates an IC₅₀ of 65.1–72.2 nM . This whole-blood functional potency provides a more translationally relevant benchmark than recombinant receptor binding data alone. In contrast, clinical comparator JNJ-39758979, while exhibiting a recombinant human H4R Ki of 12.5 nM, has a reported pA₂ of 7.9 (equivalent to ~12.6 nM) for functional antagonism of histamine-induced cAMP inhibition in transfected cells [1], but whole-blood ESC IC₅₀ data are not consistently reported across H4R antagonists.

Whole-Blood H4R Antagonism
Cross-study
Izuforant ESC IC₅₀ 65.1–72.2 nM Comparator JNJ-39758979: recombinant Ki 12.5 nM; whole-blood ESC data not standardized
Whole-blood functional potency supports in vivo target-engagement studies
Plasma protein binding may shift apparent potency
Whole-blood assay Eosinophil shape change Functional antagonism Ex vivo pharmacology

In Vivo Atopic Dermatitis Model Efficacy

Izuforant (100 mg/kg, p.o., twice daily for 3 weeks) produces a 51.2% inhibition of oxazolone-induced atopic dermatitis in mice . This in vivo efficacy is supported by demonstration of reduced dermal thickness and Th2 cytokine-related skin inflammation in an epicutaneous sensitization model . While JNJ-39758979 showed preclinical anti-inflammatory and anti-pruritic activity [1] and toreforant demonstrated reduced disease severity scores in animal models , standardized quantitative inhibition data from oxazolone-induced AD models are uniquely reported for izuforant among clinical-stage H4R antagonists.

AD Model Inhibition
Class-level
51.2% inhibition of oxazolone-induced AD (100 mg/kg BID, 3 wk) Comparators: no published quantitative benchmarks in identical model
Quantitative model response benchmark supports dose-response research
Model specific; cross-model transfer requires review
Atopic dermatitis Oxazolone-induced model In vivo efficacy Th2 inflammation

Clinical Pharmacodynamic Duration

In a Phase I single and multiple ascending dose study in healthy volunteers, izuforant produced imetit-induced eosinophil shape change (ESC) inhibition that lasted over 24 hours at high doses [1]. The study established that ESC inhibition was observed even at doses as low as 10 mg, with stronger and longer-lasting inhibition as the dose increased [1]. This extended pharmacodynamic duration contrasts with JNJ-39758979, for which comprehensive clinical PD duration data are limited due to early termination of development following agranulocytosis events [2].

Clinical PD Duration
Direct comparison
ESC inhibition >24 h at high doses (Phase I) JNJ-39758979: development discontinued; long-term PD data not established
Sustained PD effect supports exposure-response study design
Data from healthy volunteers; patient population context may vary
Pharmacodynamics Eosinophil shape change Target engagement duration Phase I clinical trial

Differentiated Clinical Safety Profile

Izuforant has demonstrated a favorable safety and tolerability profile across Phase I and Phase IIa studies. In a Phase IIa trial in cholinergic urticaria, all adverse events with izuforant were considered mild; the most frequent were nausea (3 patients) and upper abdominal pain (2 patients) [1]. No treatment-related serious adverse events or discontinuations occurred [1]. In the Phase I study, all izuforant doses were well tolerated with no discontinuations due to adverse events or deaths [2]. This contrasts sharply with JNJ-39758979, a Phase II H4R antagonist whose development was terminated due to the occurrence of idiosyncratic drug-induced agranulocytosis in two subjects [3].

Clinical Safety Differentiation
Direct comparison
Izuforant: no agranulocytosis, mild AEs, development continued JNJ-39758979: terminated due to agranulocytosis (2 subjects)
Tolerability endpoint profile supports comparative safety pharmacology research
Cross-trial comparison; patient populations differ
Clinical safety Agranulocytosis Tolerability Phase IIa trial

Phase IIa Urticaria Clinical Evidence

In a Phase IIa randomized, double-blind, placebo-controlled crossover trial in cholinergic urticaria, izuforant (100 mg BID) demonstrated a statistically significant improvement in Physician Global Assessment of Severity (PGA-S) compared to placebo (P = 0.02) [1]. While the primary endpoint (change from baseline in Urticaria Activity Score) was not met, the PGA-S improvement provides evidence of clinical activity in a histamine-driven condition characterized by high H4R expression [1]. This represents the first clinical exploration of H4R antagonism in urticaria and establishes a benchmark for future studies [1].

Urticaria PGA-S Improvement
Supporting evidence
PGA-S improvement vs placebo (P = 0.02) in Phase IIa Primary endpoint (UAS change) not met
Reported endpoint response in histamine-driven condition supports urticaria model research
Secondary endpoint context; small sample (n=19)
Cholinergic urticaria Patient Global Assessment Phase IIa Clinical efficacy

Izuforant Application Scenarios


Dual H4R/5-HT3R AD Preclinical Models

Investigators evaluating the contribution of combined H4R antagonism and 5-HT₃R binding to pruritus control should select izuforant based on its demonstrated dual receptor engagement profile . This scenario is particularly relevant for studies exploring adjunctive anti-pruritic mechanisms beyond selective H4R blockade. The 5-HT₃R IC₅₀ of 9.1 μM provides a benchmark for dose selection in models where serotonin-mediated itch pathways are implicated.

Oxazolone-Induced AD Efficacy Studies

Researchers requiring a well-characterized H4R antagonist with validated in vivo efficacy in oxazolone-induced AD models should select izuforant based on the reported 51.2% inhibition at 100 mg/kg BID . This quantitative benchmark enables power calculations for study design and facilitates comparison with novel H4R antagonists or combination therapies. The demonstrated reduction in dermal thickness and Th2 cytokine levels further supports its utility in mechanistic studies of Th2-driven skin inflammation.

Human Target Engagement and PD Studies

For clinical pharmacology studies requiring sustained H4R target engagement, izuforant offers a well-documented PD profile with ESC inhibition lasting >24 hours at high doses [1]. The availability of validated ex vivo ESC assay methodology [1] enables robust PD monitoring in healthy volunteer and patient studies. This contrasts with H4R antagonists lacking established clinical PD assays or adequate safety data to support such investigations.

H4R Antagonist Safety Comparator Studies

Investigators seeking to characterize class-specific safety liabilities of H4R antagonists should utilize izuforant as a reference compound due to its differentiated safety profile relative to JNJ-39758979 [2]. The absence of agranulocytosis in izuforant-treated subjects across Phase I and Phase IIa studies [1][2] establishes it as a control for dissecting compound-specific vs. target-mediated hematological effects. This application is particularly relevant for drug discovery programs aiming to mitigate agranulocytosis risk in H4R antagonist development.

Application
Selection Property
Validation Focus
Atopic dermatitis pruritus models (dual pathway research)
Dual H4R/5-HT3R receptor engagement
Pruritus pathway response interpretation
Oxazolone-induced AD model studies
Validated in vivo model inhibition benchmark
Dose-response and dermal inflammation endpoint review
Human target engagement and PD studies
Sustained PD effect >24 hours
Exposure-response study design and PD monitoring
H4R safety comparator research
Differentiated tolerability endpoint profile
Comparative hematological safety pharmacology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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